6-Iodoquinoxaline-2-carbonyl chloride

Description

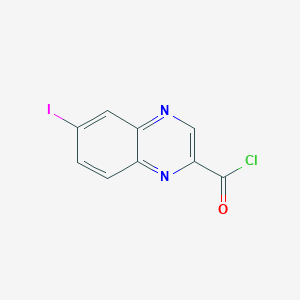

6-Iodoquinoxaline-2-carbonyl chloride is a halogenated quinoxaline derivative featuring an iodine atom at the 6-position and a reactive carbonyl chloride group at the 2-position of the heteroaromatic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the carbonyl chloride group enables nucleophilic substitution, facilitating its use as a precursor for amides, esters, or heterocyclic derivatives.

Properties

Molecular Formula |

C9H4ClIN2O |

|---|---|

Molecular Weight |

318.50 g/mol |

IUPAC Name |

6-iodoquinoxaline-2-carbonyl chloride |

InChI |

InChI=1S/C9H4ClIN2O/c10-9(14)8-4-12-7-3-5(11)1-2-6(7)13-8/h1-4H |

InChI Key |

IDOCAVHDFGETNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1I)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinoxaline Derivatives

The reactivity and applications of 6-iodoquinoxaline-2-carbonyl chloride differ significantly from analogs with other halogens (e.g., Cl, Br) or substituents. Key distinctions include:

- Iodine vs. Chlorine/Bromine : The larger atomic radius and lower electronegativity of iodine enhance its utility in transition-metal-catalyzed reactions (e.g., forming C–C bonds). However, iodinated derivatives are typically less stable under light or heat compared to chloro/bromo analogs .

- Carbonyl Chloride Reactivity : The carbonyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than ester or amide derivatives, enabling rapid functionalization.

Positional Isomers and Functional Group Variants

- 2-Carbonyl vs. 3-Carbonyl Substitution: Positional isomers, such as 6-iodoquinoxaline-3-carbonyl chloride, exhibit reduced electrophilicity at the 2-position, limiting their utility in regioselective syntheses.

- Quinoxaline-2-carboxylic Acid: Replacing the carbonyl chloride with a carboxylic acid group (-COOH) reduces reactivity but improves solubility in polar solvents.

Limitations of Provided Evidence

The references supplied ( and ) focus on anthocyanins and hexachlorocyclohexanes, which are structurally unrelated to quinoxaline derivatives. No direct data on this compound or its analogs were found in these sources . This comparison instead relies on established principles of halogenated heterocycle chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.